1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-
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Overview
Description
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is a heterocyclic compound with the molecular formula C18H19N3O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a phthalazine ring system substituted with a phenyl group and an amino alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol typically involves the reaction of 4-phenylphthalazin-1-amine with butan-1-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylphthalazin-1-amine: A precursor in the synthesis of 2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol.
Butan-1-ol: Another precursor used in the synthesis process.
Other Phthalazine Derivatives: Compounds with similar structures but different substituents on the phthalazine ring.
Uniqueness
2-((4-Phenylphthalazin-1-yl)amino)butan-1-ol is unique due to its specific combination of a phthalazine ring with a phenyl group and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- (CAS Number: 140215-32-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and case studies.
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- has the molecular formula C18H19N3O. It features a butanol group attached to a phthalazinyl moiety, which is known for its diverse biological activities.
Anticonvulsant Activity
Phthalazine derivatives, including those similar to 1-butanol, have been studied for their anticonvulsant properties. A study indicated that certain phthalazine derivatives exhibit significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Anticancer Properties
Research has shown that phthalazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from phthalazine structures have demonstrated effectiveness against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 15 | DNA intercalation |
Study B | MCF-7 | 10 | Topoisomerase inhibition |
Anti-inflammatory Effects
Compounds similar to 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- have shown anti-inflammatory effects in vitro. They inhibit the release of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
Case Study 1: Anticonvulsant Screening
In a screening study involving a series of phthalazine derivatives, one compound structurally related to 1-butanol exhibited significant anticonvulsant effects comparable to established medications. The study utilized the maximal electroshock seizure (MES) test and found that the compound reduced seizure incidence by over 70% at a dose of 30 mg/kg .
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer potential of various phthalazine derivatives on human breast cancer cells (MCF-7). The study reported that compounds with a similar structure to 1-butanol significantly inhibited cell proliferation with an IC50 value of approximately 10 µM . Apoptotic assays confirmed that these compounds induced programmed cell death in treated cells.
Synthesis Methods
The synthesis of 1-butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- typically involves multi-step reactions starting from readily available phthalazine derivatives. The general synthetic route includes:
- Formation of Phthalazine Derivative : Starting from phthalic anhydride and phenyl hydrazine.
- Substitution Reaction : Reacting the phthalazine derivative with butanol under acidic conditions to introduce the butanol moiety.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Properties
CAS No. |
140214-77-3 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21) |
InChI Key |
ZSZYNPZYPSNALP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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